

# Comparison of Ethyl 4-aminocyclohexanecarboxylate and methyl 4-aminocyclohexanecarboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | <i>Ethyl 4-aminocyclohexanecarboxylate</i> |
| Cat. No.:      | B162165                                    |

[Get Quote](#)

An Objective Comparison for Researchers and Drug Development Professionals

## Introduction

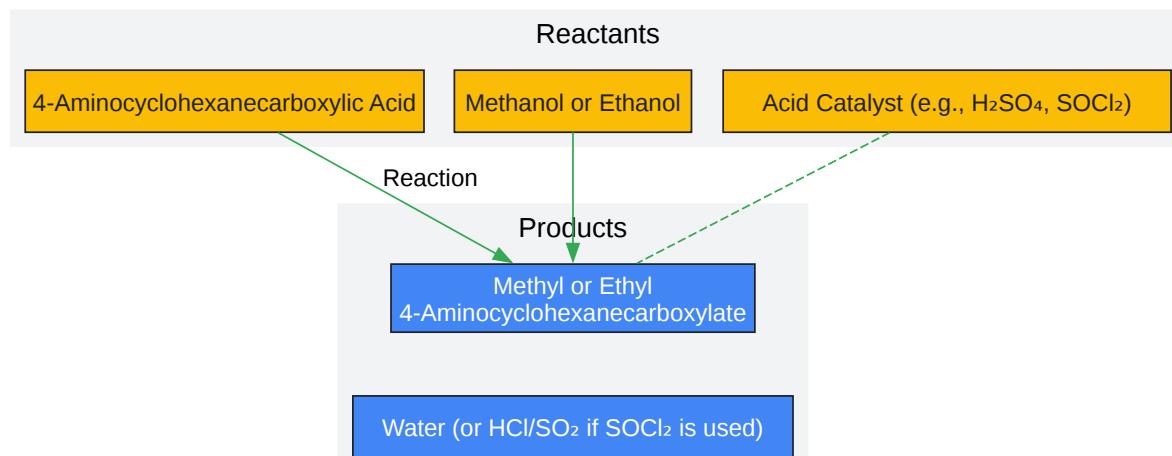
**Ethyl 4-aminocyclohexanecarboxylate** and **methyl 4-aminocyclohexanecarboxylate** are closely related cycloaliphatic amino acid esters. Their rigid cyclohexane core, combined with an amino group and an ester functional group, makes them valuable building blocks and intermediates in synthetic and medicinal chemistry. While structurally similar, the seemingly minor difference in their ester group—ethyl versus methyl—can influence their physicochemical properties, reactivity, and suitability for specific applications in drug discovery and material science. This guide provides a detailed, objective comparison of these two compounds, supported by available data and general chemical principles, to assist researchers in making informed decisions for their synthetic endeavors.

## Physicochemical Properties: A Head-to-Head Comparison

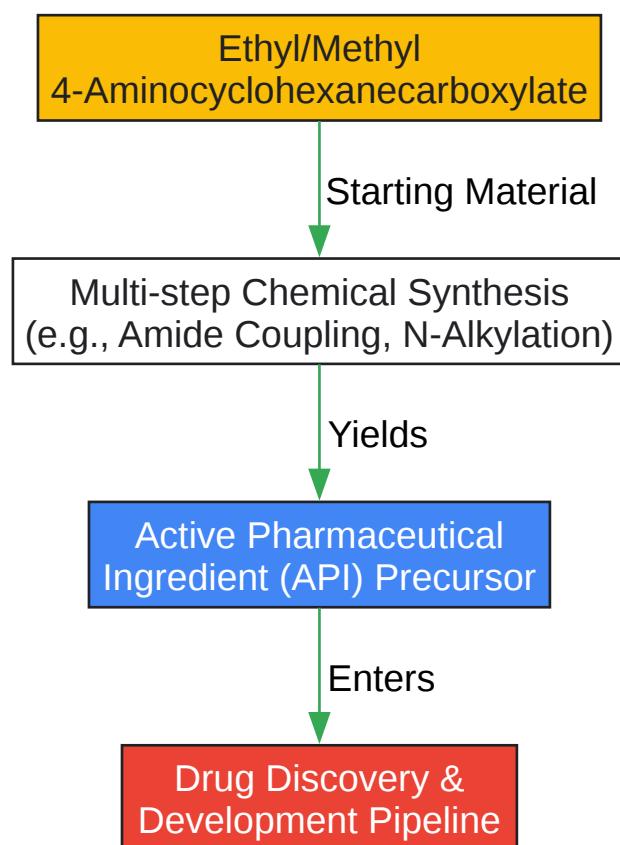
The primary distinction between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality. This leads to predictable variations in properties such as molecular weight, boiling point, and lipophilicity. While specific experimental data for all

properties is not always available for both compounds, a comparative summary is presented below based on public chemical databases.

| Property          | Ethyl 4-aminocyclohexane carboxylate                                                   | Methyl 4-aminocyclohexane carboxylate                             | Key Differences & Implications                                                                                  |
|-------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> <sup>[1][2]</sup>                       | C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> <sup>[3]</sup>     | The addition of a methylene group (CH <sub>2</sub> ) in the ethyl ester results in a higher molecular weight.   |
| Molecular Weight  | 171.24 g/mol <sup>[1][2][4]</sup>                                                      | 157.21 g/mol <sup>[3]</sup>                                       | The higher molecular weight of the ethyl ester can lead to a higher boiling point and density.                  |
| CAS Number        | 3685-28-7 (cis/trans mixture) <sup>[2]</sup> , 90950-09-7 (unspecified) <sup>[1]</sup> | 62456-15-9 (unspecified) <sup>[3]</sup>                           | Different CAS numbers exist for specific isomers (cis/trans) and their hydrochloride salts.                     |
| Appearance        | White crystalline powder or crystal (for hydrochloride salt) <sup>[5]</sup>            | White crystal or crystalline powder <sup>[6]</sup> <sup>[7]</sup> | Both compounds are typically white crystalline solids at room temperature, simplifying handling.                |
| Melting Point     | ~150-155°C (for trans hydrochloride) <sup>[5]</sup>                                    | 140-142°C (for hydrochloride) <sup>[6][8]</sup>                   | The slightly higher melting point of the ethyl ester derivative is consistent with its higher molecular weight. |
| Boiling Point     | ~235.3°C (Predicted)<br><sup>[1]</sup>                                                 | 255.4°C (for hydrochloride) <sup>[6]</sup>                        | Boiling points are relatively high. The lower boiling point of the ethyl ester                                  |


|                       |                                                                                |                                                                                                |                                                                                                                                                                                       |
|-----------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                       |                                                                                |                                                                                                | (predicted for the free base) might be advantageous for purification by distillation in some cases.                                                                                   |
| Solubility            | Soluble in water (hydrochloride salt, ~100 mg/mL), ethanol, and chloroform.[5] | Soluble in water (hydrochloride).[6][9] Soluble in polar organic solvents like alcohols.[6][8] | Both hydrochloride salts exhibit good solubility in water. The ethyl ester is expected to have slightly higher solubility in nonpolar organic solvents due to the larger alkyl group. |
| LogP (inferred)       | Higher than methyl ester.[10]                                                  | Lower than ethyl ester.                                                                        | A higher LogP value for the ethyl ester indicates greater lipophilicity, which can influence its interaction with biological membranes and its solubility in organic solvents.[11]    |
| Polarity (inferred)   | Slightly less polar than methyl ester.[12]                                     | Slightly more polar than ethyl ester.[12]                                                      | The difference in polarity can be exploited for chromatographic separation.                                                                                                           |
| Volatility (inferred) | Slightly less volatile than methyl ester.[12]                                  | Slightly more volatile than ethyl ester.[12]                                                   | The lower volatility of the ethyl ester is a consideration for high-temperature reactions.                                                                                            |

Note: Some properties, particularly for the free base forms, are predicted or inferred based on chemical principles and data from homologous compounds. Data often refers to the more common trans-isomer or the hydrochloride salt.


## Synthesis and Experimental Protocols

Both esters are typically synthesized via Fischer esterification of the parent amino acid, 4-aminocyclohexanecarboxylic acid, with the corresponding alcohol (methanol or ethanol) under acidic conditions. Thionyl chloride ( $\text{SOCl}_2$ ) is also commonly used to generate the acyl chloride *in situ*, which then reacts with the alcohol.

## General Synthesis via Fischer Esterification



## Role as a Pharmaceutical Intermediate



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ethyl 4-aminocyclohexane-1-carboxylate | CAS 90950-09-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Ethyl 4-aminocyclohexanecarboxylate | C9H17NO2 | CID 409963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl trans-4-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]
- 10. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparison of Ethyl 4-aminocyclohexanecarboxylate and methyl 4-aminocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162165#comparison-of-ethyl-4-aminocyclohexanecarboxylate-and-methyl-4-aminocyclohexanecarboxylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)